![molecular formula C16H18N2O3 B4105292 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide](/img/structure/B4105292.png)
2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide
Overview
Description
2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide, also known as JNJ-42041935, is a small molecule inhibitor that has been studied for its potential therapeutic applications. It was first synthesized in 2010 by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson, and has since been the subject of numerous scientific studies.
Mechanism of Action
2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide is a selective inhibitor of the protein kinase CK1δ, which plays a role in regulating various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm. By inhibiting CK1δ, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide disrupts these processes and induces cell death in cancer cells. In diabetes research, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to improve glucose tolerance and insulin sensitivity by inhibiting the activity of CK1δ in the liver. In neurodegenerative disorder research, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to improve cognitive function and reduce neuroinflammation by inhibiting the activity of CK1δ in the brain.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to inhibit the growth of tumor cells, induce apoptosis, and reduce tumor volume in animal models. In diabetes research, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorder research, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide in lab experiments is its selectivity for CK1δ, which allows for the study of the specific effects of CK1δ inhibition on cellular processes. Another advantage is its small molecular size, which allows for easy penetration of cell membranes and tissues. One limitation of using 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide in lab experiments is its potential toxicity, which may limit its use in certain cell types or animal models.
Future Directions
There are several potential future directions for research on 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide. One direction is the study of its potential therapeutic applications in other diseases, such as inflammatory disorders and viral infections. Another direction is the development of more potent and selective inhibitors of CK1δ, which may have improved efficacy and safety profiles. Additionally, the study of the mechanisms underlying the effects of 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide on cellular processes may provide insights into the pathogenesis of various diseases and lead to the development of novel therapeutic strategies.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to inhibit the growth of tumor cells and induce apoptosis in vitro and in vivo. In diabetes research, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, 2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(pyridin-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12(21-15-8-6-14(20-2)7-9-15)16(19)18-11-13-5-3-4-10-17-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRGTLYYCUMCQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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